Cas no 2228453-16-3 (3-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid)

3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid is a specialized sulfone-containing carboxylic acid derivative with a unique structural framework. Its key advantages include a sterically hindered tertiary carbon center adjacent to a sulfolane ring, enhancing stability and reactivity in synthetic applications. The methoxy group provides additional tunability for stereoselective transformations, while the sulfone moiety offers strong electron-withdrawing properties, useful in nucleophilic substitution or cyclization reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where its rigid, functionalized backbone can serve as a versatile intermediate for constructing complex molecules. Its well-defined reactivity profile makes it suitable for precision synthesis in medicinal chemistry.
3-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid structure
2228453-16-3 structure
Product Name:3-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid
CAS No:2228453-16-3
MF:C10H18O5S
MW:250.311922550201
CID:6069889
PubChem ID:165635357
Update Time:2025-05-25

3-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid
    • 2228453-16-3
    • EN300-2001579
    • Inchi: 1S/C10H18O5S/c1-10(2,8(15-3)9(11)12)7-4-5-16(13,14)6-7/h7-8H,4-6H2,1-3H3,(H,11,12)
    • InChI Key: VHIOLFDUIYCVBP-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)C(C)(C)C(C(=O)O)OC)(=O)=O

Computed Properties

  • Exact Mass: 250.08749484g/mol
  • Monoisotopic Mass: 250.08749484g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 89Ų

3-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid Pricemore >>

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Additional information on 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid

Research Brief on 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid (CAS: 2228453-16-3)

Recent studies on 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid (CAS: 2228453-16-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfone-containing thiolane ring and methoxy-methylbutanoic acid moiety, has garnered attention for its promising pharmacological properties, particularly in the modulation of inflammatory pathways and enzyme inhibition.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action, revealing its selective inhibition of key enzymes involved in the arachidonic acid pathway. The research demonstrated that 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxy-3-methylbutanoic acid exhibits a high binding affinity for cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM, suggesting its potential as a next-generation anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.

Further preclinical evaluations have explored the compound's pharmacokinetic profile. A recent ACS Pharmacology & Translational Science publication reported favorable oral bioavailability (78% in rodent models) and a plasma half-life of approximately 6.2 hours, making it a viable candidate for further clinical development. The study also noted the compound's ability to cross the blood-brain barrier, opening possibilities for CNS-related applications.

Structural-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy. Modifications at the 3-methylbutanoic acid moiety have shown significant impacts on target selectivity, while alterations to the thiolane ring affect metabolic stability. These findings were presented at the 2024 American Chemical Society National Meeting, providing valuable insights for future derivative development.

Current research directions focus on the compound's potential in treating chronic inflammatory conditions, with particular interest in its application for rheumatoid arthritis and neurodegenerative diseases. A phase I clinical trial is anticipated to begin in Q4 2024, pending final toxicology reports. The unique chemical structure of 2228453-16-3 continues to inspire new synthetic approaches and therapeutic applications in the rapidly evolving field of chemical biology.

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